(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Overview
Description
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene is a chiral organophosphorus compound that features a ferrocene backbone. This compound is notable for its unique structure, which includes both di-tert-butylphosphino and phenylphosphinoyl groups. These groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene typically involves multiple steps. One common approach is the reaction of a ferrocene derivative with di-tert-butylphosphine and phenylphosphine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions. The di-tert-butylphosphino and phenylphosphinoyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphino Biaryl Ligands: These compounds also feature bulky di-tert-butylphosphino groups and are used in similar catalytic applications.
Phenylphosphine Derivatives: Compounds with phenylphosphine groups share some chemical properties with (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene.
Uniqueness
What sets this compound apart is its combination of both di-tert-butylphosphino and phenylphosphinoyl groups on a ferrocene backbone. This unique structure provides enhanced stability and reactivity, making it particularly effective in catalytic applications .
Properties
IUPAC Name |
cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q;-1;+2/t16-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQQLQYTBWUGKL-SQKCAUCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C\1=CC=C/C1=[P+](\C2=CC=CC=C2)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FeOP2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746443 | |
Record name | cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221746-66-2 | |
Record name | cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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